molecular formula C12H19N3O2S B2949299 4-(4-Ethylsulfonylpiperazin-1-yl)aniline CAS No. 611400-14-7

4-(4-Ethylsulfonylpiperazin-1-yl)aniline

Cat. No. B2949299
CAS RN: 611400-14-7
M. Wt: 269.36
InChI Key: OFWPVXWASFWISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Ethylsulfonylpiperazin-1-yl)aniline” is a biochemical used for proteomics research . It has a molecular weight of 269.36 and a molecular formula of C12H19N3O2S .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring with an ethylsulfonylpiperazin group attached to it . The molecule has a high degree of nitrogen and sulfur heteroatom content, which may contribute to its reactivity and potential applications.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted melting point of 173.62°C and a predicted boiling point of approximately 434.6°C at 760 mmHg . The density is predicted to be around 1.2 g/cm³, and the refractive index is predicted to be 1.59 .

Safety and Hazards

While specific safety data for “4-(4-Ethylsulfonylpiperazin-1-yl)aniline” is not available, it’s important to handle all chemicals with care. Use personal protective equipment, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPVXWASFWISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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